N-(1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C12H15F3N4O and its molecular weight is 288.274. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学传感器和生物应用
嘧啶衍生物,包括与 N-(1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-基)乙酰胺相关的衍生物,由于其含杂原子的结构,对于光学传感器的开发至关重要。这些化合物因其生物学和医学意义而在有机化学中得到广泛应用。嘧啶衍生物形成配位键和氢键的能力使其适用于用作传感探针,展示了它们在传感材料和生物应用中的多功能性 (Jindal & Kaur, 2021)。
药物化合物的合成
N-(1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-基)乙酰胺属于嘧啶支架的更广泛类别,这些支架对于药物化学至关重要。这些支架因其广泛的合成应用和生物利用度而尤为重要。通过不同的杂化催化剂合成 5H-吡喃并[2,3-d]嘧啶支架,展示了该化合物在为制药行业开发先导分子中的适用性 (Parmar, Vala, & Patel, 2023)。
致癌性的研究
研究探索了噻吩类似物的致癌潜力,包括与 N-(1-(4-(三氟甲基)嘧啶-2-基)哌啶-4-基)乙酰胺相似的结构。这包括合成和评估化合物的潜在致癌性,深入了解它们的化学和生物学行为。此类研究对于了解与这些化合物相关的致癌风险至关重要 (Ashby, Styles, Anderson, & Paton, 1978)。
DPP IV 和 MAP 激酶抑制剂的开发
该化合物与 DPP IV 抑制剂的开发相关,DPP IV 是治疗 2 型糖尿病的靶点,展示了嘧啶衍生物在该领域的治疗潜力 (Mendieta, Tarragó, & Giralt, 2011)。此外,其类似物已被确认为 p38 MAP 激酶的选择性抑制剂,p38 MAP 激酶负责促炎细胞因子的释放,突出了其在为炎症相关疾病设计化合物中的重要性 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011)。
药物代谢和环境毒理学
该化合物也是药物代谢研究的一部分,特别关注乙酰胺及其衍生物的毒理学。此类研究提供了有关接触这些化合物对生物造成后果的关键信息,与了解其安全性和环境影响相关 (Kennedy, 2001)。
作用机制
Target of Action
A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s worth noting that similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it would normally activate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide are not detailed in the search results. Pharmacokinetics often involves the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to disrupted signal transduction, potentially affecting cellular functions such as growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can often impact the effectiveness and stability of a compound .
安全和危害
生化分析
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBHMCSWBSHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。